molecular formula C9H18ClNO4S B1431188 Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride CAS No. 1864062-74-7

Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride

Cat. No. B1431188
M. Wt: 271.76 g/mol
InChI Key: WASWNDXCZOYJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride” is a compound with potential applications in both scientific research and industry. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Unfortunately, specific synthesis methods for “Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride” were not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride” are not fully detailed in the search results. Its boiling point and linear structure formula are not specified .

Safety And Hazards

The safety and hazards associated with “Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride” are not specified in the search results .

properties

IUPAC Name

methyl 2-(piperidin-4-ylmethylsulfonyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S.ClH/c1-14-9(11)7-15(12,13)6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASWNDXCZOYJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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